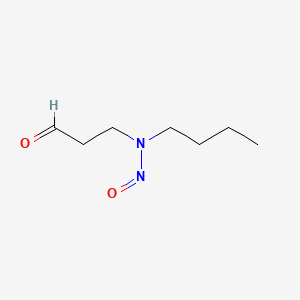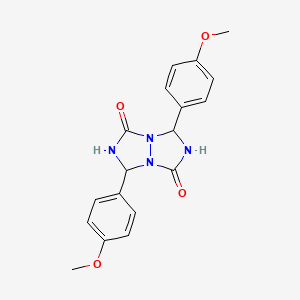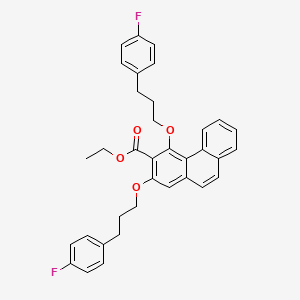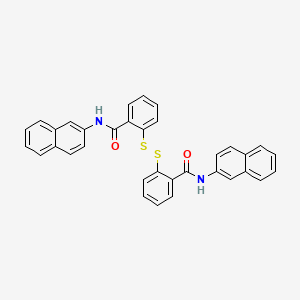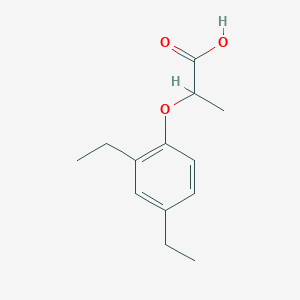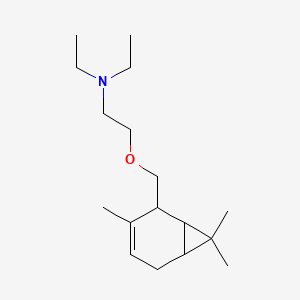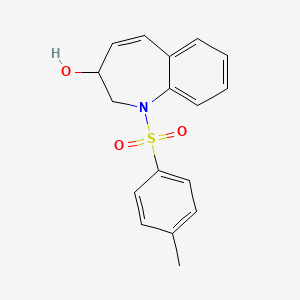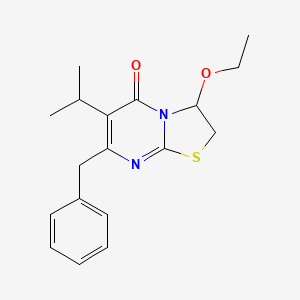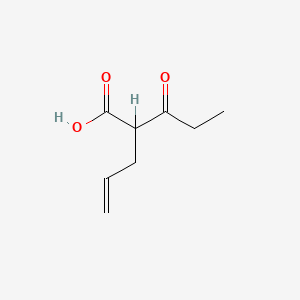
2-Propanoylpent-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Keto-4’-en-valproic acid is a derivative of valproic acid, a well-known antiepileptic drug. Valproic acid and its derivatives have been extensively studied for their therapeutic effects, particularly in the treatment of epilepsy, bipolar disorder, and migraine prophylaxis . 3-Keto-4’-en-valproic acid is one of the metabolites formed during the biotransformation of valproic acid in the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Keto-4’-en-valproic acid typically involves the oxidation of valproic acid or its derivatives. One common method is the oxidation of 4-en-valproic acid using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 3-Keto-4’-en-valproic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-Keto-4’-en-valproic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized metabolites.
Reduction: Reduction reactions can convert it back to less oxidized forms of valproic acid.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of valproic acid, as well as substituted derivatives depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
3-Keto-4’-en-valproic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Keto-4’-en-valproic acid involves its interaction with various molecular targets and pathways. It is known to inhibit histone deacetylases, which leads to changes in gene expression and chromatin structure . This inhibition can affect various cellular processes, including cell cycle regulation, apoptosis, and differentiation. Additionally, it may influence neurotransmitter systems, such as gamma-aminobutyric acid (GABA) and glutamate, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-en-valproic acid: Another metabolite of valproic acid with similar chemical properties.
2-en-valproic acid: A related compound with a different position of the double bond.
3-OH-valproic acid: A hydroxylated derivative of valproic acid.
Uniqueness
3-Keto-4’-en-valproic acid is unique due to its specific oxidation state and the presence of both a keto group and a double bond. This combination of functional groups gives it distinct chemical reactivity and biological activity compared to other valproic acid derivatives .
Eigenschaften
CAS-Nummer |
91284-16-1 |
|---|---|
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
2-propanoylpent-4-enoic acid |
InChI |
InChI=1S/C8H12O3/c1-3-5-6(8(10)11)7(9)4-2/h3,6H,1,4-5H2,2H3,(H,10,11) |
InChI-Schlüssel |
YLMYKHAEFZCRCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(CC=C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-](/img/structure/B12797021.png)
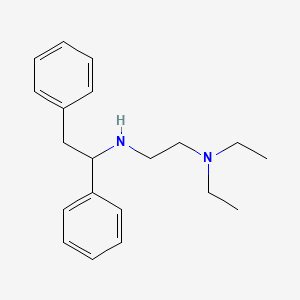
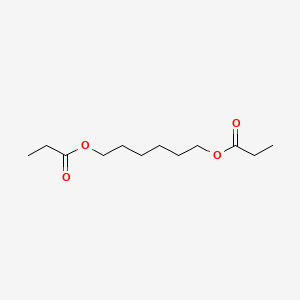
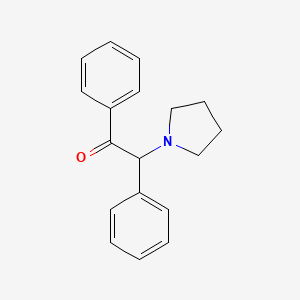
![Ethyl 4-[(3,4-dimethoxyphenyl)(4-methylbenzene-1-sulfonyl)amino]butanoate](/img/structure/B12797045.png)
